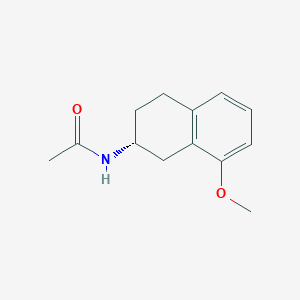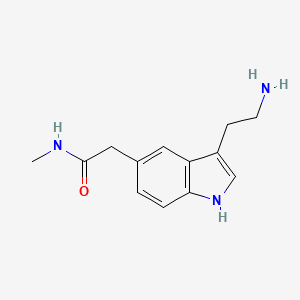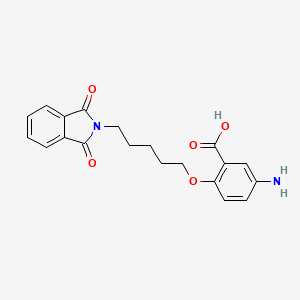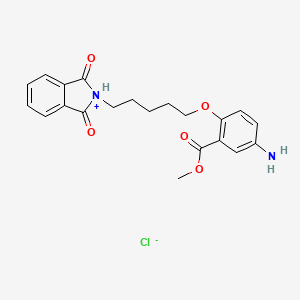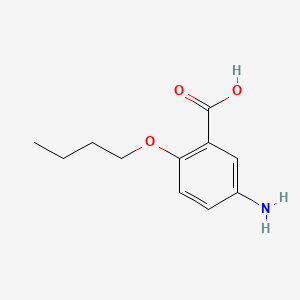
1-(4-(3-(4-(Bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone
概要
説明
科学的研究の応用
AHR-5333 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity and properties of antiallergy agents.
Biology: AHR-5333 is used in biological studies to investigate its effects on cellular processes and immune responses.
Medicine: The compound is being explored for its potential therapeutic applications in treating allergic reactions and other hypersensitivity conditions.
Industry: AHR-5333 is used in the development of new antiallergy drugs and formulations
準備方法
The synthesis of AHR-5333 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of reactions involving the coupling of various aromatic compounds.
Introduction of functional groups: Functional groups such as hydroxymethyl and methoxy groups are introduced through specific reactions, including nucleophilic substitution and oxidation.
Industrial production methods for AHR-5333 involve scaling up the laboratory synthesis process while ensuring the purity and yield of the final product. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production .
化学反応の分析
AHR-5333 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups into their corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or replace functional groups on the aromatic rings.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as halogens (chlorine, bromine) and nucleophiles (amines, alcohols).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted aromatic compounds .
作用機序
AHR-5333 exerts its effects by inhibiting the activity of 5-lipoxygenase, an enzyme involved in the production of leukotrienes, which are mediators of inflammation and allergic reactions. By inhibiting 5-lipoxygenase, AHR-5333 reduces the production of leukotrienes, thereby alleviating allergic symptoms and inflammation . The molecular targets and pathways involved include the inhibition of leukotriene synthesis and modulation of immune cell activity .
類似化合物との比較
AHR-5333 is unique compared to other antiallergy agents due to its potent and long-acting activity. It has been shown to be more effective than several other compounds, including:
- Azatadine
- Ketotifen
- Oxatomide
- Albuterol
- Aminophylline
- Diphenhydramine
- Theophylline
These compounds differ in their mechanisms of action, potency, and duration of effect. AHR-5333’s unique structure and mechanism of action contribute to its superior efficacy in treating allergic reactions .
特性
CAS番号 |
60284-71-1 |
|---|---|
分子式 |
C30H33F2NO4 |
分子量 |
509.6 g/mol |
IUPAC名 |
1-[4-[3-[4-[bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone |
InChI |
InChI=1S/C30H33F2NO4/c1-21(34)22-4-13-28(29(20-22)36-2)37-19-3-16-33-17-14-25(15-18-33)30(35,23-5-9-26(31)10-6-23)24-7-11-27(32)12-8-24/h4-13,20,25,35H,3,14-19H2,1-2H3 |
InChIキー |
QFUKWQQHSSRPQM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O)OC |
正規SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O)OC |
外観 |
Solid powder |
その他のCAS番号 |
60284-71-1 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
1-(4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone AHR 5333 AHR-5333 Ethanone, 1-(4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)- |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (E,4S)-4-[[(2S)-2-[3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-2-oxopyridin-1-yl]pent-4-ynoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate](/img/structure/B1666633.png)
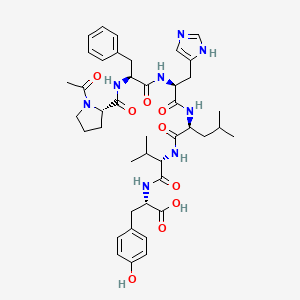
![6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one](/img/structure/B1666635.png)
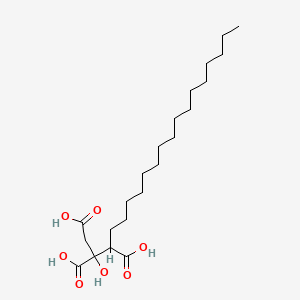
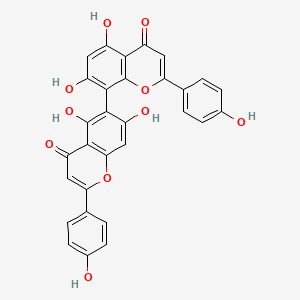

![(1S,5S,6R,7R)-6-[(2Z)-7-hydroxyhept-2-en-1-yl]-7-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,4-dioxabicyclo[3.2.1]octan-3-one](/img/structure/B1666644.png)
